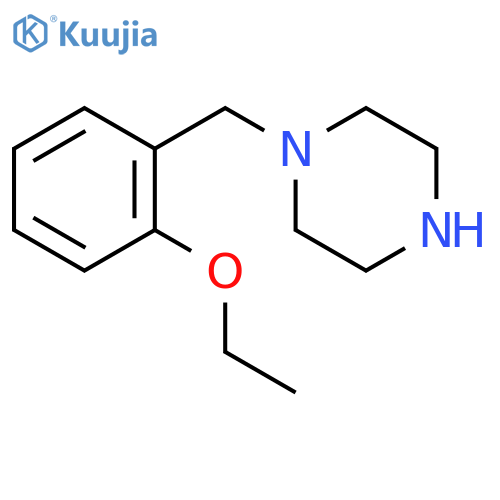Cas no 523980-07-6 (1-(2-Ethoxybenzyl)piperazine)

1-(2-Ethoxybenzyl)piperazine structure
商品名:1-(2-Ethoxybenzyl)piperazine
CAS番号:523980-07-6
MF:C13H20N2O
メガワット:220.310703277588
MDL:MFCD02256030
CID:1076038
PubChem ID:3982053
1-(2-Ethoxybenzyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Ethoxybenzyl)piperazine
- SCHEMBL11033419
- STK488102
- 1-[(2-ethoxyphenyl)methyl]piperazine
- 523980-07-6
- EN300-1001545
- MFCD02256030
- CS-0299496
- BBL017899
- NS-02669
- AKOS003237364
-
- MDL: MFCD02256030
- インチ: InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-12(13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
- InChIKey: BQEOHXXGJIUXQE-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=CC=C1CN2CCNCC2
計算された属性
- せいみつぶんしりょう: 220.1577
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 24.5Ų
じっけんとくせい
- PSA: 24.5
1-(2-Ethoxybenzyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113951-10g |
1-(2-ethoxybenzyl)piperazine |
523980-07-6 | 95% | 10g |
$1080 | 2024-07-15 | |
| TRC | E677568-50mg |
1-(2-ethoxybenzyl)piperazine |
523980-07-6 | 50mg |
$ 70.00 | 2022-06-05 | ||
| Enamine | EN300-1001545-0.1g |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 95% | 0.1g |
$301.0 | 2023-10-28 | |
| Enamine | EN300-1001545-10.0g |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 10g |
$3131.0 | 2023-05-26 | ||
| Chemenu | CM113951-10g |
1-(2-ethoxybenzyl)piperazine |
523980-07-6 | 95% | 10g |
$1080 | 2021-08-06 | |
| Enamine | EN300-1001545-0.25g |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 95% | 0.25g |
$315.0 | 2023-10-28 | |
| Enamine | EN300-1001545-0.5g |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 95% | 0.5g |
$328.0 | 2023-10-28 | |
| Enamine | EN300-1001545-5.0g |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 5g |
$2110.0 | 2023-05-26 | ||
| OTAVAchemicals | 1372625-250MG |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 97% | 250MG |
$137 | 2023-07-07 | |
| OTAVAchemicals | 1372625-100MG |
1-[(2-ethoxyphenyl)methyl]piperazine |
523980-07-6 | 97% | 100MG |
$102 | 2023-07-07 |
1-(2-Ethoxybenzyl)piperazine 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
523980-07-6 (1-(2-Ethoxybenzyl)piperazine) 関連製品
- 435345-38-3(Piperazine,1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:1))
- 55037-81-5(1-(2-Methoxybenzyl)piperazine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
